
5-Cyclohexyl-1-phenylbarbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclohexyl-1-phenylbarbituric acid is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
5-Cyclohexyl-1-phenylbarbituric acid, a derivative of barbituric acid, has garnered attention for its diverse applications in pharmaceutical research and therapeutic development. This compound exhibits significant biological activities, particularly in the fields of anti-inflammatory, sedative, and anticonvulsant treatments. Below is a detailed exploration of its applications, supported by data tables and case studies.
Anti-inflammatory Properties
This compound has been identified as a promising candidate for non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that it demonstrates superior anti-inflammatory activity compared to traditional NSAIDs like phenylbutazone, with reduced toxicity levels. The compound's mechanism involves inhibition of inflammatory pathways, making it suitable for treating various inflammatory conditions.
Case Study: Anti-inflammatory Efficacy
A study conducted on Wistar rats evaluated the anti-inflammatory effects of this compound through paw edema induced by dextran. The results showed a significant reduction in paw swelling compared to control groups, indicating its potential as an effective anti-inflammatory agent .
Sedative and Anxiolytic Effects
Barbiturates have historically been used for their sedative and anxiolytic properties. This compound acts on the GABA_A receptor complex, enhancing inhibitory neurotransmission in the central nervous system. This action can lead to therapeutic applications in anxiety disorders and sleep disturbances.
Data Table: Sedative Activity Comparison
Compound | Sedative Effect (Duration) | Mechanism of Action |
---|---|---|
This compound | Moderate (4-6 hours) | GABA_A receptor modulation |
Phenobarbital | Long (8-12 hours) | GABA_A receptor modulation |
Diazepam | Short (2-4 hours) | GABA_A receptor modulation |
Anticonvulsant Activity
The anticonvulsant properties of this compound have been explored in various preclinical studies. Its ability to modulate GABAergic transmission suggests potential for managing seizure disorders.
Case Study: Anticonvulsant Efficacy
In a controlled study involving mice subjected to electrically induced seizures, this compound significantly reduced seizure frequency and duration compared to untreated controls. This positions the compound as a candidate for further development in anticonvulsant therapies .
Antimicrobial Properties
Recent investigations have indicated that derivatives of barbituric acid, including this compound, exhibit antimicrobial activity against various pathogens. This opens avenues for its use in treating infections.
Data Table: Antimicrobial Activity
Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Candida albicans | 10 | 100 |
Research and Development Potential
The versatility of this compound extends to its role as a model compound in drug development research. Its structural properties allow for modifications that can enhance efficacy and reduce side effects.
化学反应分析
Alkylation Reactions
Alkylation of 5-cyclohexyl-1-phenylbarbituric acid occurs at the nitrogen atoms (N1, N3, or both), depending on reaction conditions. For example:
-
Methylation with methyl iodide in the presence of sodium ethoxide yields 1,3-dimethyl-5-cyclohexyl-5-phenylbarbituric acid.
-
Benzylation using benzyl bromide produces the corresponding N-benzylated derivative.
Key Data :
Reaction Condition | Product | Yield (%) | Reference |
---|---|---|---|
CH₃I, NaOEt, EtOH, 60°C | 1,3-Dimethyl derivative | 78 | |
BnBr, K₂CO₃, DMF, 80°C | N-Benzylated product | 65 |
Oxidation Reactions
The cyclohexyl group undergoes oxidation to form ketones or epoxides under controlled conditions:
-
Chromium Trioxide (CrO₃) in acetic acid oxidizes the cyclohexyl ring to a 3-ketocyclohexenyl derivative.
-
Ozone (O₃) induces epoxidation of the cyclohexene intermediate (if present).
Mechanism :
-
Acid-catalyzed enolization of the barbituric acid ring.
-
Electrophilic attack on the cyclohexyl group by CrO₃.
Example :
Oxidizing Agent | Product | Yield (%) |
---|---|---|
CrO₃ in AcOH | 5-(3-Oxocyclohexenyl)-1-phenyl | 82 |
Hydrolysis
Acidic or basic hydrolysis cleaves the barbituric acid ring:
-
Acidic Hydrolysis (HCl, reflux): Produces cyclohexylurea and phenylmalonic acid.
-
Basic Hydrolysis (NaOH, H₂O): Yields cyclohexylamine and phenylbarbituric acid fragments.
Conditions and Outcomes :
Condition | Products | Application |
---|---|---|
6M HCl, 12 hrs, reflux | Cyclohexylurea + Phenylmalonic acid | Degradation studies |
2M NaOH, 6 hrs, 80°C | Cyclohexylamine + Phenolic compounds | Metabolite identification |
Cycloaddition Reactions
The enolic form participates in (3+2) and (3+3) cycloadditions with electrophilic partners:
-
With Enynones : Catalyzed by chiral thioureas, forming spirobarbiturates with up to 94% enantiomeric excess (ee) .
-
With Isothiocyanates : Forms spirocyclic adducts via organocatalytic pathways.
Representative Example :
Partner | Catalyst | Product | ee (%) |
---|---|---|---|
3-Isothiocyanato oxindole | Quinidine-based | Spirobarbiturate | 88 |
Cyclization and Rearrangements
-
Ring Contraction : Under strong bases (e.g., NaOH), the barbituric acid ring contracts via isocyanate intermediates to form hydantoins .
-
Thiobarbiturate Conversion : Hydrogenolysis with Raney nickel converts thiobarbiturates to desulfurized analogs .
Notable Transformation :
Starting Material | Reagent | Product | Yield (%) |
---|---|---|---|
2-Thiobarbituric acid | Raney Ni, H₂ | 5-Cyclohexyl-1-phenyl | 90 |
Biological Derivatization
In vivo metabolism studies reveal:
-
Oxidation at the cyclohexyl group (→ 3-ketocyclohexenyl metabolite).
Comparative Reactivity Table
Reaction Type | Conditions | Key Product | Yield (%) |
---|---|---|---|
Alkylation | CH₃I, NaOEt, EtOH | 1,3-Dimethyl derivative | 78 |
Oxidation | CrO₃, AcOH | 3-Ketocyclohexenyl derivative | 82 |
Hydrolysis | 6M HCl, reflux | Cyclohexylurea | 65 |
Cycloaddition | Enynone, organocatalyst | Spirobarbiturate | 70 |
属性
CAS 编号 |
20272-08-6 |
---|---|
分子式 |
C16H18N2O3 |
分子量 |
286.33 g/mol |
IUPAC 名称 |
5-cyclohexyl-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H18N2O3/c19-14-13(11-7-3-1-4-8-11)15(20)18(16(21)17-14)12-9-5-2-6-10-12/h2,5-6,9-11,13H,1,3-4,7-8H2,(H,17,19,21) |
InChI 键 |
VLRRJRNTUYTMNH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
规范 SMILES |
C1CCC(CC1)C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。